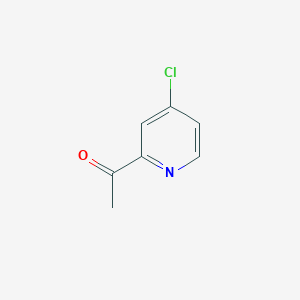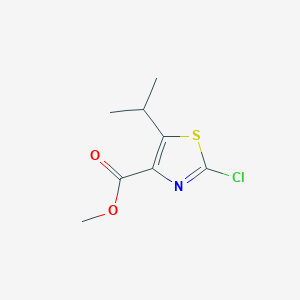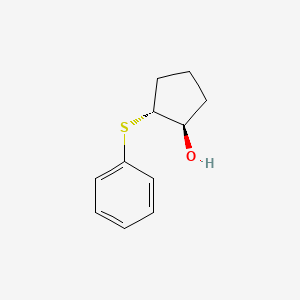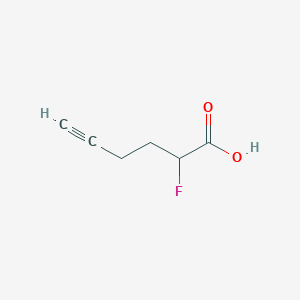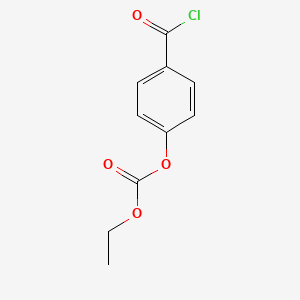
4-(Chlorocarbonyl)phenyl ethyl carbonate
Vue d'ensemble
Description
“4-(Chlorocarbonyl)phenyl ethyl carbonate” is a chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is commonly known as CEC and is a white crystalline powder. This compound is used as a monomer in the synthesis of polymers.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related process involves the regioselective oxycarbonylation reaction with phenyl chloroformate at C6–OH, subsequent quantitative carbamoylation of C2–OH and C3–OH by isocyanates, and aminolysis of the reactive carbonate moieties .Applications De Recherche Scientifique
Synthesis and Polymer Development
4-(Chlorocarbonyl)phenyl ethyl carbonate is a versatile compound in polymer science. Ubaghs et al. (2004) demonstrated its use in the synthesis of polyurethanes with pendant hydroxyl groups. The polyurethanes obtained were amorphous and displayed varying glass transition temperatures based on their methylene group content (Ubaghs et al., 2004).
Lithium-Ion Batteries
Phenyl carbonates, including variants like this compound, are important in the realm of lithium-ion batteries. Petibon et al. (2015) evaluated their impact as electrolyte additives, noting their role in modifying the solid electrolyte interphase, which is crucial for battery performance (Petibon et al., 2015).
Molecular Imprinting and Analytical Applications
Qi et al. (2010) utilized a derivative, 4-chlorophenyl (4-vinyl)phenyl carbonate, in the synthesis of molecularly imprinted polymers (MIPs) for phenols. This application is significant for analytical chemistry, as MIPs offer high selectivity and potential use in quantitative determinations (Qi et al., 2010).
Synthetic Chemistry and Pharmaceuticals
In synthetic chemistry, derivatives of this compound play a role in the synthesis of various compounds. For example, Ahmada and Tiwari (2021) explored its use in the synthesis of thiadiazolo[3,2-a] pyrimidine scaffolds, which have potential applications in pharmaceuticals (Ahmada & Tiwari, 2021).
Polymer Stabilization
Another application is in polymer stabilization. Mohamed et al. (2015) synthesized novel antimicrobial maleimido phenyl urea stabilizers using N-[4-(chlorocarbonyl) phenyl] maleimide. These stabilizers, when mixed with commercial stabilizers, showed enhanced efficiency in preventing thermal degradation of PVC, demonstrating the compound's utility in materials science (Mohamed et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 4-(Chlorocarbonyl)phenyl ethyl carbonate is related to its antimicrobial properties . It has been shown to have significant activity against both Gram-positive and Gram-negative bacteria, including Bacillis subtilis, Streptococcus pneumoniae, and Escherichia coli . It also exhibits antifungal activity against fungi such as Aspergillus fumigatus, Geotricum candidum, and Syncephalastrum racemosum .
Mode of Action
It is known that the compound can be used to synthesize a series of novel itaconimido aromatic hydrazide derivatives . These derivatives have been shown to exhibit good antimicrobial activity, suggesting that the compound may interact with its targets to inhibit their growth and proliferation .
Biochemical Pathways
It is known that the compound can be used in the synthesis of itaconimido aromatic hydrazide derivatives . These derivatives are characterized by high thermal stability and can be cyclodehydrated into the corresponding 1,3,4-oxadiazole derivatives . This suggests that the compound may affect pathways related to thermal stability and cyclodehydration .
Result of Action
The result of the action of this compound is the inhibition of microbial growth and proliferation . The compound’s derivatives have been shown to have good antimicrobial activity, with some displaying comparable or even better antibacterial and antifungal activities than reference bactericides or fungicides . Additionally, these derivatives have been found to have high thermal stability .
Action Environment
It is known that the compound’s derivatives exhibit high thermal stability , suggesting that they may be effective in a variety of environmental conditions
Analyse Biochimique
Biochemical Properties
4-(Chlorocarbonyl)phenyl ethyl carbonate plays a significant role in biochemical reactions, particularly in the hydrolysis of carbonate esters. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the carbonate ester bond . The interaction with these enzymes is crucial for the compound’s reactivity and stability in aqueous solutions. The hydrolysis rates of this compound can vary depending on the pH and the presence of other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit esterases by forming a covalent bond with the active site of the enzyme, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, the hydrolysis of the carbonate ester bond can lead to the formation of degradation products, which may have different biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the hydrolysis of carbonate esters and the subsequent metabolism of the resulting products . The compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the carbonate ester bond . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of specific metabolic enzymes and pathways .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with specific proteins and other biomolecules . The subcellular localization can influence the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
(4-carbonochloridoylphenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLCHCUARAYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521016 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-26-8 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


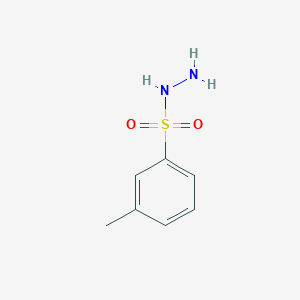
![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
amine](/img/structure/B1367310.png)


![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)

